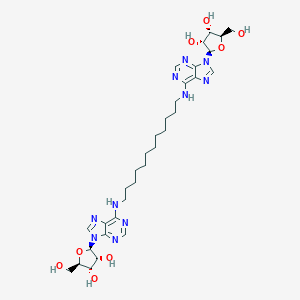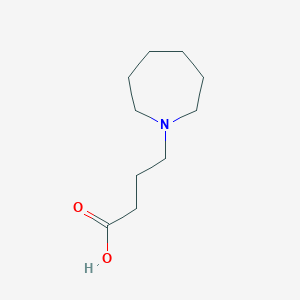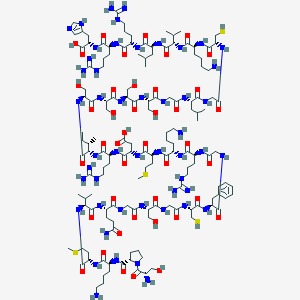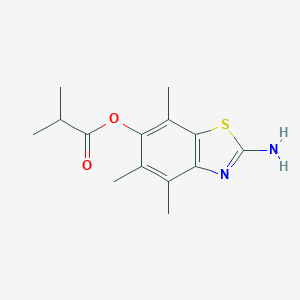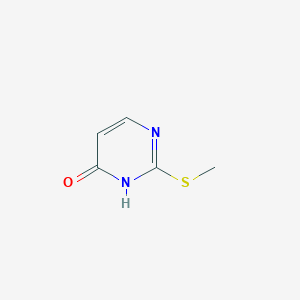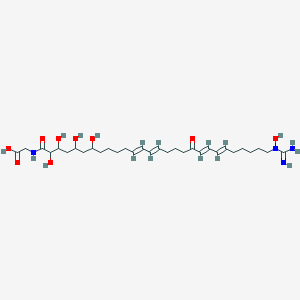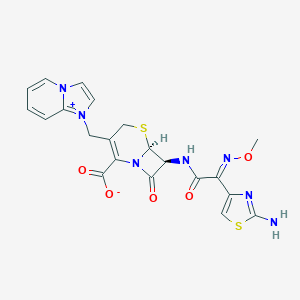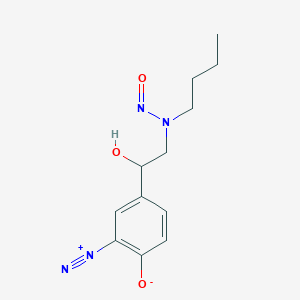
3-Diazo-N-nitrosobamethan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazo-N-nitrosobamethan (DBM) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DBM is a diazo compound that is commonly used as a reagent in organic chemistry, but recent studies have shown that it has potential applications in biological and medical research.
Scientific Research Applications
3-Diazo-N-nitrosobamethan has been used in various scientific research applications. It has been used as a reagent in organic chemistry for the synthesis of other compounds. 3-Diazo-N-nitrosobamethan has also been used in the study of the mechanism of action of certain enzymes and proteins. In addition, 3-Diazo-N-nitrosobamethan has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism Of Action
The mechanism of action of 3-Diazo-N-nitrosobamethan is not fully understood. However, studies have shown that it can act as a nitric oxide donor and can induce apoptosis in cancer cells. 3-Diazo-N-nitrosobamethan has also been shown to inhibit the activity of certain enzymes and proteins.
Biochemical And Physiological Effects
3-Diazo-N-nitrosobamethan has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes and proteins. 3-Diazo-N-nitrosobamethan has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Diazo-N-nitrosobamethan in lab experiments is its high reactivity. It can be used as a reagent in organic chemistry reactions and can also be used to study the mechanism of action of certain enzymes and proteins. However, one of the limitations of using 3-Diazo-N-nitrosobamethan is its instability. It should be handled with care and stored in a cool, dry place.
Future Directions
There are several future directions for research on 3-Diazo-N-nitrosobamethan. One area of research could be the development of new methods for synthesizing 3-Diazo-N-nitrosobamethan that are more efficient and cost-effective. Another area of research could be the study of the therapeutic potential of 3-Diazo-N-nitrosobamethan in the treatment of cancer and other diseases. In addition, further studies could be conducted to better understand the mechanism of action of 3-Diazo-N-nitrosobamethan and its effects on enzymes and proteins.
Conclusion
In conclusion, 3-Diazo-N-nitrosobamethan is a chemical compound that has potential applications in various scientific research areas. Its high reactivity and unique properties make it a valuable reagent in organic chemistry reactions and a potential therapeutic agent in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 3-Diazo-N-nitrosobamethan and its potential applications in biological and medical research.
Synthesis Methods
3-Diazo-N-nitrosobamethan can be synthesized through the reaction of N-nitrosobamethan with diazomethane. The reaction is carried out in the presence of a catalyst such as copper (II) acetate. The resulting product is a yellow crystalline powder that is highly reactive and unstable. Therefore, it should be handled with care and stored in a cool, dry place.
properties
CAS RN |
116539-70-9 |
|---|---|
Product Name |
3-Diazo-N-nitrosobamethan |
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-[2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3 |
InChI Key |
XCTWLIUNPSHBSS-UHFFFAOYSA-N |
SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Canonical SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
synonyms |
1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane 3-diazo-N-nitrosobamethan 3-diazo-N-nitrosobamethan, (S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)
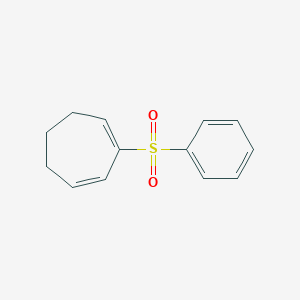
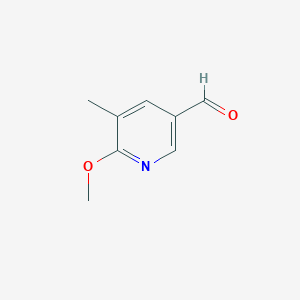
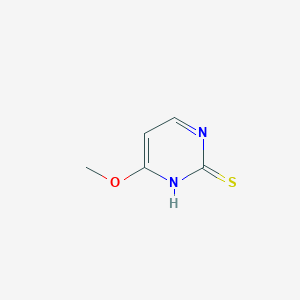
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
